molecular formula C4H6ClF3N2 B1377296 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride CAS No. 1384428-13-0

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride

Cat. No.: B1377296
CAS No.: 1384428-13-0
M. Wt: 174.55 g/mol
InChI Key: CDLXPHUZMXMNDC-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride is a chemical compound with the molecular formula C4H6ClF3N2. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amides, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • 2,2,2-Trifluoroethylamine hydrochloride
  • Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

Uniqueness

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications, where such properties are desirable .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2.ClH/c5-4(6,7)3-9-2-1-8;/h9H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLXPHUZMXMNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-13-0
Record name 2-[(2,2,2-trifluoroethyl)amino]acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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